2,4-Dihydroxy-3,6-dimethylbenzoic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide orsellinique 3-méthyl peut être synthétisé par plusieurs méthodes :

Oxydation de l'orsellaldéhyde : Cette méthode implique l'oxydation de l'orsellaldéhyde pour produire de l'acide orsellinique 3-méthyl.

Formation d'un adduit de Michael : Une autre voie de synthèse implique la formation d'un adduit de Michael, suivie de réactions ultérieures pour produire le composé souhaité.

Hydrolyse de l'acide éverninique ou de l'acide ramalinique : Faire bouillir ces acides avec de l'hydroxyde de baryum peut également produire de l'acide orsellinique 3-méthyl.

Méthodes de production industrielle :

Analyse Des Réactions Chimiques

L'acide orsellinique 3-méthyl subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour produire différents produits.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.

Substitution : Les groupes hydroxyle de l'acide orsellinique 3-méthyl peuvent participer à des réactions de substitution avec divers réactifs.

Réactifs et conditions courants :

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.

Réactifs de substitution : Les agents halogénants et les agents alkylants peuvent être utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des alcools ou d'autres dérivés réduits.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Anticancer Properties:

- Research indicates that derivatives of 2,4-dihydroxy-3,6-dimethylbenzoic acid exhibit significant anticancer activity. For instance, atraric acid (a derivative) has shown promise in inhibiting the growth of prostate cancer cells and may act as an androgen antagonist . This suggests potential applications in treating hormone-sensitive cancers.

- Anti-inflammatory Effects:

- Phytochemical Composition:

Agricultural Applications

- Herbicide Development:

-

Plant Growth Regulators:

- Due to its phenolic nature, this compound may serve as a plant growth regulator, influencing various physiological processes in plants such as growth and flowering.

Cosmetic Applications

- Fragrance and Skin Care Products:

-

Natural Preservative:

- Its antimicrobial properties make it a candidate for use as a natural preservative in cosmetic formulations, helping to extend shelf life while maintaining product safety.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-Methyl Orsellinic Acid involves its interaction with specific molecular targets and pathways:

Polyketide Pathway: The compound is biosynthesized via the polyketide pathway, involving enzymes such as polyketide synthases.

Antibacterial and Antifungal Activity: It exerts its effects by disrupting the cell walls of bacteria and fungi, leading to cell death.

Comparaison Avec Des Composés Similaires

L'acide orsellinique 3-méthyl est similaire à d'autres acides dihydroxybenzoïques, tels que :

Acide orsellinique : Le composé parent, ne différant que par la présence d'un groupe méthyle en position trois.

Acide éverninique : Un autre composé apparenté qui peut être hydrolysé pour produire de l'acide orsellinique 3-méthyl.

Acide ramalinique : Similaire en structure et également un précurseur pour la synthèse de l'acide orsellinique 3-méthyl.

Unicité : L'unicité de l'acide orsellinique 3-méthyl réside dans sa substitution méthyle spécifique, qui confère des propriétés chimiques et des activités biologiques distinctes par rapport à ses analogues.

Activité Biologique

2,4-Dihydroxy-3,6-dimethylbenzoic acid (often referred to as DMBA) is a phenolic compound that has garnered attention in various biological studies due to its potential therapeutic properties. This article explores the biological activities of DMBA, including its anti-inflammatory, antioxidant, diuretic, and cytotoxic effects, supported by data tables and relevant case studies.

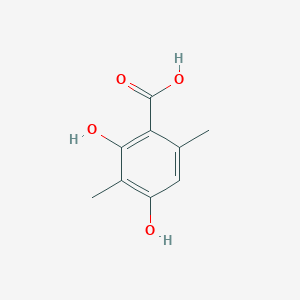

Chemical Structure

The chemical structure of this compound is characterized by:

- Two hydroxyl groups at positions 2 and 4.

- Methyl groups at positions 3 and 6.

This structure contributes to its reactivity and interaction with biological systems.

1. Anti-inflammatory Activity

DMBA has been studied for its anti-inflammatory properties. In a study involving extracts from Brassica species, DMBA exhibited significant inhibition of lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. The inhibition percentage was reported to be around 15-19% at certain concentrations, indicating moderate anti-inflammatory activity .

2. Antioxidant Activity

The antioxidant capacity of DMBA has been evaluated using various assays, including DPPH radical scavenging tests. The results indicated that DMBA possesses notable antioxidant activity with an IC50 value comparable to standard antioxidants like ascorbic acid. For instance, methanolic extracts containing DMBA showed an IC50 of approximately 12.9 μg/mL .

3. Diuretic Activity

Research on the diuretic effects of DMBA derivatives demonstrated promising results. In vitro studies using Madin-Darby canine kidney (MDCK) cells indicated that DMBA and its derivatives significantly inhibited sodium transport in renal tubules. The inhibition rates for some derivatives reached up to 47%, suggesting their potential as diuretic agents .

| Compound | Inhibition Rate (%) |

|---|---|

| DMBA | 33.51 |

| Derivative 6c | 47.18 |

| Hydrochlorothiazide (Control) | 45.00 |

4. Cytotoxic Activity

Cytotoxicity assays conducted on various cancer cell lines revealed that DMBA exhibits selective cytotoxic effects. For instance, in studies involving Caco-2 and HCT-116 cell lines, DMBA showed significant inhibition of cell proliferation with IC50 values around 54% at specific concentrations .

Study on Diuretic Effects

A recent study focused on the diuretic activity of DMBA derivatives highlighted the structure-activity relationship (SAR). It was found that modifications at the R1 and R2 positions significantly influenced the diuretic efficacy of these compounds. The introduction of ethyl or propyl groups enhanced their activity against Na+ transport in renal tubules .

Cytotoxicity Assessment

In another investigation assessing the cytotoxic effects of DMBA on cancer cells, it was observed that the compound induced apoptosis in a dose-dependent manner. The study reported a significant reduction in cell viability in treated groups compared to controls, with detailed analysis showing morphological changes consistent with apoptotic processes .

Propriétés

IUPAC Name |

2,4-dihydroxy-3,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-4-3-6(10)5(2)8(11)7(4)9(12)13/h3,10-11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNLJRRECIZZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352972 | |

| Record name | 2,4-dihydroxy-3,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4707-46-4 | |

| Record name | 3-Methylorsellinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dihydroxy-3,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,4-dihydroxy-3,6-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4707-46-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the natural source of 2,4-Dihydroxy-3,6-dimethylbenzoic acid and how is it produced?

A1: this compound, also known as 3-methylorsellinic acid, has been isolated from the fungus Aspergillus terreus. Research suggests that this compound is biosynthesized within the fungus, with formate playing a crucial role in providing the methyl group at the C-3 position of the molecule.

Q2: Does this compound exhibit any biological activity?

A2: Yes, this compound has been identified as one of the compounds contributing to the antibacterial activity of metabolites extracted from the fungus Cephalosporium sp. AL031. It demonstrated a broad spectrum of activity against both gram-positive and gram-negative bacteria.

Q3: Has this compound been found in other natural sources besides fungi?

A3: While the provided research focuses on fungal sources, this compound was also identified as one of the volatile flavoring compounds present in fresh Iris rhizomes treated with biological technology. This suggests that its presence might extend beyond fungi and could be investigated in other plant species as well.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.